molecular formula C13H8ClF2NO3 B125400 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 101987-89-7

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B125400
CAS RN: 101987-89-7
M. Wt: 299.65 g/mol
InChI Key: ZHFGWIOLVRSZNQ-UHFFFAOYSA-N
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Description

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (8-Cl-CP-DF-4-OXO-1,4-DHQ-3-COOH) is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. 8-Cl-CP-DF-4-OXO-1,4-DHQ-3-COOH is a member of the quinoline family of compounds, which are a group of aromatic compounds that have been used in a variety of medicinal, industrial, and agricultural applications. 8-Cl-CP-DF-4-OXO-1,4-DHQ-3-COOH has been studied for its potential use in the development of new pharmaceuticals, and has been proposed as a potential inhibitor of certain enzymes involved in the metabolism of drugs.

Scientific Research Applications

Chemical Synthesis and Derivatives
One significant area of research involves the chemical synthesis of derivatives from 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. For instance, the synthesis of (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride was achieved, indicating the potential for creating varied compounds for specific applications (Xia, Chen, & Yu, 2013). Additionally, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate demonstrates the versatility of this compound in synthesizing new derivatives (Liu Zhe, 2001).

Physicochemical Properties Research has been conducted on the physicochemical properties of related compounds, such as the melting and dissociation properties of 1-Cyclopropyl-7-Chloro-6- (1-Piperazinyl)-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid Hydrochloride. Understanding these properties is crucial for improving the crystallization and purification processes in industrial applications, particularly in the production of related drugs like ciprofloxacin (Yin Qiuxiang, 2002).

Antibacterial Properties Several studies have explored the antibacterial properties of new compounds synthesized from this compound. For instance, the synthesis and evaluation of new N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids revealed appreciable antibacterial activity, offering insights into potential pharmaceutical applications (Al-Hiari et al., 2011).

Antimicrobial Study of Fluoroquinolone-Based Compounds The antimicrobial properties of fluoroquinolone-based 4-thiazolidinones synthesized from this compound have been examined, highlighting its role in creating effective antimicrobial agents (Patel & Patel, 2010).

Large-Scale Production Techniques A study on using potassium carbonate to scavenge hydrogen fluoride in the production of a specific boron complex from 8-Chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3)difluoro−Boron showcases the industrial-scale production capabilities and techniques for compounds derived from this acid (Li & Russell, 2008).

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely contributes to the final product’s ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are involved in unwinding and supercoiling of bacterial DNA, and their inhibition leads to the prevention of DNA replication and transcription, resulting in bacterial cell death .

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting these pathways and leading to bacterial cell death .

Result of Action

Ciprofloxacin, by inhibiting bacterial DNA gyrase and topoisomerase IV, prevents DNA replication and transcription, leading to bacterial cell death .

Safety and Hazards

The compound has a hazard statement of H302 - H412, indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO3/c14-9-10(16)8(15)3-6-11(9)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFGWIOLVRSZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431523
Record name 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101987-89-7
Record name 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1.1 g (3.36 mmol) of ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 10 ml of 6N hydrochloric acid, and 1 ml of tetrahydrofuran was refluxed for 21/2 hours. The mixture was cooled to room temperature, and the solids were filtered, washed with water and ether, and dried to give 0.76 g of the title compound as a white powder, m.p. 189°-191° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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